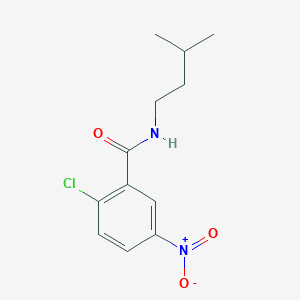
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of a chlorine atom, a nitro group, and a 3-methylbutyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.
Chlorination: The nitrated benzamide is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Alkylation: The final step involves the alkylation of the chlorinated nitrobenzamide with 3-methylbutylamine under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-chloro-N-(3-methylbutyl)-5-aminobenzamide.
Substitution: 2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide.
Oxidation: Carboxylic acid derivatives of the alkyl side chain.
科学研究应用
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and the alkyl side chain may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-chloro-N-(3-methylbutyl)-5-aminobenzamide: A reduction product of the nitro compound.
2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide: A substitution product where the chlorine atom is replaced by a hydroxyl group.
2-chloro-N-(3-methylbutyl)-5-(1-piperidinylsulfonyl)benzamide: A derivative with a piperidinylsulfonyl group.
Uniqueness
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
IUPAC Name |
2-chloro-N-(3-methylbutyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-7-9(15(17)18)3-4-11(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJRCOXSIDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B5698884.png)

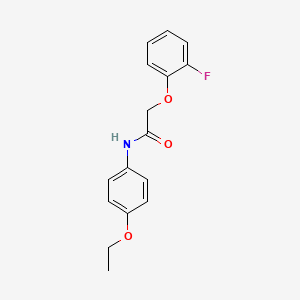
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5698898.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

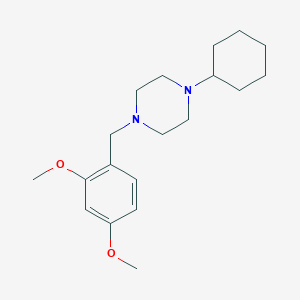
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
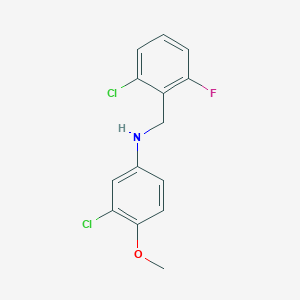

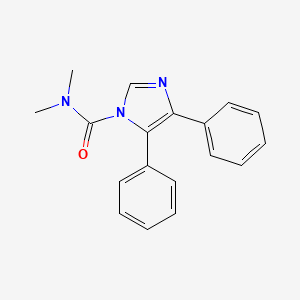

![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

